molecular formula C16H15BrO2 B12579399 (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol CAS No. 539851-47-3

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol

Cat. No.: B12579399
CAS No.: 539851-47-3
M. Wt: 319.19 g/mol
InChI Key: XHSHGEFDZILCJI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a structurally complex polyacetylene derivative featuring a brominated alkene, four alkyne groups, and two hydroxyl groups in a chiral (2R) configuration. Its reactivity is likely influenced by the electron-withdrawing bromine atom, the conjugated ene-tetrayne system, and stereospecific hydroxyl groups.

Properties

CAS No.

539851-47-3

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol

InChI

InChI=1S/C16H15BrO2/c17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16(19)15-18/h12,14,16,18-19H,1-3,5,15H2/t16-/m1/s1

InChI Key

XHSHGEFDZILCJI-MRXNPFEDSA-N

Isomeric SMILES

C(CCC#CC#C[C@H](CO)O)CC#CC#CC=CBr

Canonical SMILES

C(CCC#CC#CC(CO)O)CC#CC#CC=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. One common approach is the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are then introduced via oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkyne formation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of brominated compounds on biological systems. Its diol groups and triple bonds make it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups may be exploited to design drugs with specific biological activities.

Industry

In the industrial sector, (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triple bonds may also participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural elements—brominated alkenes, polyynes, and diol groups—are shared with other bioactive or synthetically relevant molecules. Below is a comparative analysis with selected analogs:

Comparison with Prostaglandin Derivatives ()

The prostaglandin derivatives listed in share hydroxyl and halogenated aromatic substituents but differ fundamentally in backbone structure. For example:

  • 15-keto derivative: Contains a prostaglandin-like core with a ketone group at C15 and a trifluoromethylphenoxy substituent.
  • Epoxide derivative : Features an epoxide ring and esterification (isopropyl ester), enhancing lipophilicity compared to the free acid form.
  • 15-epi diastereomer : Demonstrates stereochemical inversion at C15, which significantly alters biological activity due to receptor binding preferences.
Property (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol 15-Keto Prostaglandin Derivative Epoxide Prostaglandin Derivative
Core Structure Linear ene-tetrayne with diols Cyclopentane-prostanoic acid backbone Cyclopentane-prostanoic acid backbone
Functional Groups Bromoalkene, tetrayne, diol Ketone, hydroxyl, trifluoromethylphenoxy Epoxide, hydroxyl, ester
Stereochemistry (2R) configuration at C2 (9S,11R,15R) or (9S,11R,15S) (9S,11R,15R) with epoxide
Polarity Moderate (diols vs. hydrophobic alkynes) High (carboxylic acid or ester) Moderate (ester reduces polarity)
Bioactivity (Reported) Not well-documented Anti-inflammatory, receptor-mediated Enhanced metabolic stability

Key Differences :

  • The bromine atom in the target compound may confer electrophilic properties distinct from the trifluoromethylphenoxy groups in prostaglandin analogs .
Comparison with Brominated Polycyclic Compounds ()

The brominated diazapentacyclo compound in shares bromine substituents but differs in ring system complexity and hydrogen-bonding motifs:

Property (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol 16-[(E)-4-Bromobenzylidene]-13-(4-bromophenyl)-...
Molecular Formula C₁₆H₁₅BrO₂ (estimated) C₃₀H₂₄Br₂N₂O₃
Molecular Weight ~335.2 g/mol 620.33 g/mol
Key Features Linear chain, ene-tetrayne, diols Fused pyrrolidine/piperidine rings, diketones
Crystal Packing Not reported Dimer formation via O–H⋯N and C–H⋯O bonds; Br⋯Br interactions (3.514 Å)
Synthetic Utility Potential precursor for cross-coupling reactions Structural complexity suggests medicinal chemistry applications

Key Differences :

  • The diazapentacyclo compound’s fused heterocycles and Br⋯Br interactions stabilize its crystal lattice, whereas the linear ene-tetrayne structure of the target compound may favor solubility in polar aprotic solvents.

Data Tables

Table 1. Structural Comparison with Prostaglandin Analogs

Feature Target Compound 15-Keto Derivative Epoxide Derivative
Backbone Linear ene-tetrayne Cyclopentane-prostanoic acid Cyclopentane-prostanoic acid
Halogen Bromine (C16) Trifluoromethylphenoxy (C16) Trifluoromethylphenoxy (C16)
Stereochemical Complexity (2R) configuration Multiple chiral centers Multiple chiral centers

Table 2. Crystallographic Data ()

Parameter Value
Crystal System Monoclinic
Space Group P21/c
Unit Cell (Å, °) a=13.3490, b=9.1243, c=22.541, β=113.191
Br⋯Br Distance 3.5140(6) Å
Hydrogen Bonds O–H⋯N (2.87 Å), C–H⋯O (2.65 Å)

Biological Activity

(2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is a complex organic compound notable for its unique structure, which includes a bromine atom, multiple triple bonds (tetrayne), and a diol group. It has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications.

PropertyValue
CAS Number 539851-47-3
Molecular Formula C16H15BrO2
Molecular Weight 319.19 g/mol
IUPAC Name (2R)-16-bromohexadec-15-en-3,5,11,13-tetrayne-1,2-diol
InChI Key XHSHGEFDZILCJI-MRXNPFEDSA-N

Synthesis

The synthesis of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol typically involves multi-step organic reactions. A common method includes the bromination of a suitable hexadecene precursor followed by the introduction of triple bonds through alkyne formation reactions. The diol groups are subsequently introduced via oxidation reactions.

The biological activity of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom and diol groups can form hydrogen bonds and other interactions with biological molecules. The presence of multiple triple bonds may facilitate electron transfer reactions that influence cellular processes.

Potential Applications

  • Enzyme Interactions : The compound's unique structure allows it to serve as a substrate or inhibitor for specific enzymes.
  • Metabolic Pathways : It can be utilized to study metabolic pathways involving brominated compounds.
  • Pharmaceutical Development : Its reactivity makes it a candidate for drug design targeting specific biological activities.

Case Studies and Research Findings

Research has indicated that compounds similar to (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol exhibit significant biological activities. For example:

  • Study on Sponge-Derived Compounds : A study published in 2003 investigated brominated polyacetylenes derived from the sponge Diplastrella sp., which included compounds structurally related to (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol. These compounds demonstrated anti-inflammatory and cytotoxic activities against cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
(E)-16-bromohexadec-15-en-3,5-triyne-1,2-diolExhibited cytotoxic effects in vitro
(S)-16-bromohexadec-15-en-3,5-triyneShowed potential as an anti-cancer agent

The uniqueness of (2R)-16-Bromohexadec-15-ene-3,5,11,13-tetrayne-1,2-diol lies in its specific combination of functional groups that confer distinct reactivity and potential applications in synthetic and research contexts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.